molecular formula C21H27N3O3 B3012641 6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309732-09-8

6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one

Cat. No.: B3012641
CAS No.: 2309732-09-8
M. Wt: 369.465
InChI Key: YHNGPHMKVRWYHB-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a tert-butyl group, a phenoxyacetyl group, and a piperidinyl moiety attached to a pyridazinone core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate. This can be achieved by reacting piperidine with phenoxyacetyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyridazinone Core: The next step involves the formation of the pyridazinone core. This can be accomplished by reacting the piperidinyl intermediate with a suitable pyridazine derivative under reflux conditions.

    Introduction of the Tert-butyl Group: The final step involves the introduction of the tert-butyl group. This can be achieved by reacting the pyridazinone intermediate with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxyacetyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one can be compared with other similar compounds, such as:

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.

    Piperidinyl Derivatives: Compounds with similar piperidinyl moieties but different core structures.

    Phenoxyacetyl Derivatives: Compounds with similar phenoxyacetyl groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from those of other similar compounds.

Properties

IUPAC Name

6-tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-21(2,3)18-9-10-19(25)24(22-18)16-11-13-23(14-12-16)20(26)15-27-17-7-5-4-6-8-17/h4-10,16H,11-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNGPHMKVRWYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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